molecular formula C8H11ClN2 B1315261 N-(2-Aminoethyl)-N-(4-chlorophenyl)amine CAS No. 14088-84-7

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Cat. No. B1315261
CAS RN: 14088-84-7
M. Wt: 170.64 g/mol
InChI Key: FFWHGUZSQPOQRL-UHFFFAOYSA-N
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Patent
US06403607B1

Procedure details

4-Chlorofluorobenzene (92.00 g) and ethylenediamine (290.0 g) were placed in a pressure-resistant stainless-steel reactor. A stirrer was placed in the reactor and the reactor was sealed. Subsequently, the reaction mixture was stirred for 2 days at an external temperature of 200° C. The reaction mixture was allowed to cool, and chloroform (800 ml) was added to the mixture. The mixture was transferred to a separating funnel, washed sequentially with water (200 ml), saturated brine (200 ml), and a saturated sodium hydrogencarbonate solution (100 ml) in this order. The aqueous layer was extracted with chloroform (200 ml×3), washed with saturated brine, combined with the chloroform layer again, and dehydrated over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, to thereby yield the target compound (116.69 g) as a pale-yellow oily product, Since this product contained almost no impurities and was considered to be almost pure by NMR, the product was submitted to the next reaction step without further purification.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](F)=[CH:4][CH:3]=1.[CH2:9]([NH2:12])[CH2:10][NH2:11]>C(Cl)(Cl)Cl>[NH2:11][CH2:10][CH2:9][NH:12][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)F
Step Two
Name
Quantity
290 g
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
Subsequently, the reaction mixture was stirred for 2 days at an external temperature of 200° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stirrer was placed in the reactor
CUSTOM
Type
CUSTOM
Details
the reactor was sealed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separating funnel
WASH
Type
WASH
Details
washed sequentially with water (200 ml), saturated brine (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform (200 ml×3)
WASH
Type
WASH
Details
washed with saturated brine
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NCCNC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 116.69 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.